

Structural Relationship of Monalazone and Halazone: A Technical Guide

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Compound of Interest

Compound Name: Monalazone

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Abstract

This technical guide provides an in-depth analysis of the structural and synthetic relationship between **Monalazone** and Halazone. Both are p-sulfonylbenzoic acid derivatives with applications in disinfection and medicine. Halazone, a potent water disinfectant, is chemically known as 4-(dichlorosulfamoyl)benzoic acid. **Monalazone**, utilized as a vaginal disinfectant and spermicidal contraceptive, is 4-(chlorosulfamoyl)benzoic acid, frequently supplied as its disodium salt. The core structural difference lies in the number of chlorine atoms attached to the sulfonamide nitrogen. This guide details the synthetic pathways for both compounds, highlighting their common precursor, p-sulfonamidobenzoic acid. Experimental protocols, comparative data, and logical diagrams are presented to elucidate their chemical relationship for researchers, scientists, and drug development professionals.

Introduction

Monalazone and Halazone are structurally related compounds that belong to the class of N-chlorosulfonamides. Their shared p-sulfonylbenzoic acid backbone imparts specific chemical properties, while the variation in the N-chloro substitution dictates their distinct applications and reactivity. Halazone, with its two chlorine atoms, has been historically significant as a water purification agent, particularly in military and emergency settings.[1][2] **Monalazone**, with a single chlorine atom, is employed in pharmaceutical formulations for topical disinfection and contraception, often as **Monalazone** disodium.[3][4] Understanding the precise structural

relationship and the synthetic routes to these compounds is crucial for the development of new derivatives and for quality control in their production.

Chemical Structures and Properties

The fundamental structural difference between **Monalazone** and Halazone is the degree of chlorination on the sulfonamide nitrogen atom.

- Halazone: 4-(dichlorosulfamoyl)benzoic acid[1]
- **Monalazone**: 4-(chlorosulfamoyl)benzoic acid[4]

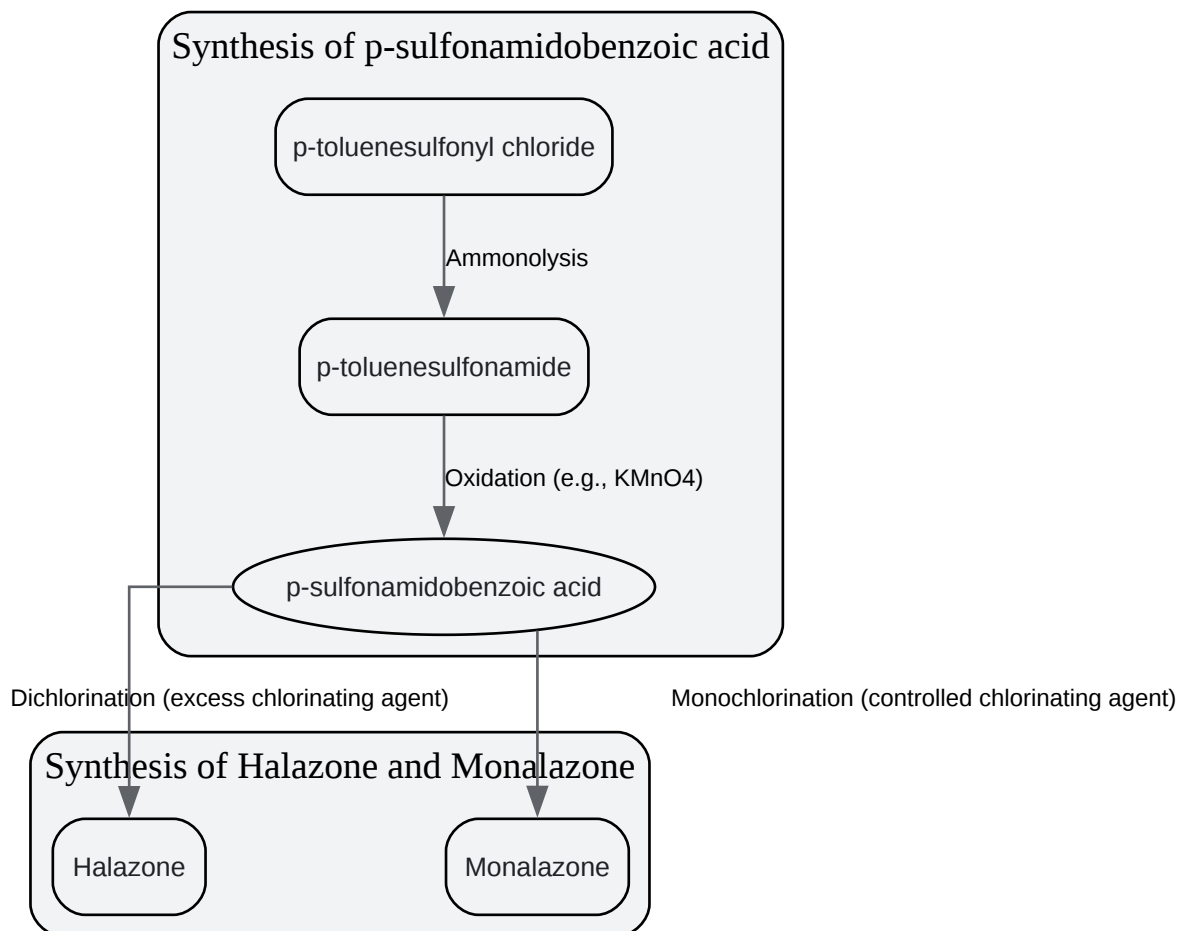
This seemingly minor difference significantly impacts their chemical properties, including their oxidizing potential and stability.

Property	Monalazone	Halazone
IUPAC Name	4-(chlorosulfamoyl)benzoic acid	4-(dichlorosulfamoyl)benzoic acid
CAS Number	106145-03-3 (acid), 61477-95-0 (disodium salt)	80-13-7
Molecular Formula	C ₇ H ₆ ClNO ₄ S	C ₇ H ₅ Cl ₂ NO ₄ S
Molar Mass	235.64 g/mol	270.09 g/mol
Appearance	-	Fine white powder with a chlorine-like odor[1]
Melting Point	-	~195-213 °C (with decomposition)[1]
Primary Use	Vaginal disinfectant, spermicide[4]	Water disinfectant[1]

Synthetic Pathways

The synthesis of both **Monalazone** and Halazone can be approached from a common intermediate, p-sulfonamidobenzoic acid. This precursor can be synthesized from p-

toluenesulfonyl chloride. The key differentiator in the synthesis of **Monalazone** versus Halazone is the control of the chlorination step of the sulfonamide nitrogen.



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Figure 1: Synthetic overview of Halazone and **Monalazone**.

Synthesis of p-sulfonamidobenzoic acid

A common route to p-sulfonamidobenzoic acid involves the oxidation of the methyl group of p-toluenesulfonamide.

Experimental Protocol:

- Ammonolysis of p-toluenesulfonyl chloride: p-Toluenesulfonyl chloride is reacted with an excess of aqueous ammonia to form p-toluenesulfonamide. The product is typically a white solid that can be purified by recrystallization.

- Oxidation of p-toluenesulfonamide: The p-toluenesulfonamide is then oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO_4), in an alkaline medium. The reaction mixture is heated to drive the reaction to completion. Acidification of the reaction mixture precipitates the p-sulfonamidobenzoic acid, which can be collected by filtration and washed.

Synthesis of Halazone from p-sulfonamidobenzoic acid

The synthesis of Halazone involves the dichlorination of the sulfonamide nitrogen of p-sulfonamidobenzoic acid.

Experimental Protocol:

- Chlorination: p-Sulfonamidobenzoic acid is dissolved in an aqueous solution of sodium hydroxide. An excess of a chlorinating agent, such as chlorine gas or a solution of sodium hypochlorite (NaOCl), is then introduced to the alkaline solution.^[1]
- Precipitation: The reaction mixture is then acidified with an acid like hydrochloric acid or acetic acid. This causes the precipitation of Halazone.^[1]
- Isolation and Purification: The precipitated Halazone is collected by filtration, washed with cold water to remove impurities, and then dried. The yield of this reaction is typically high.^[1]

Synthesis of Monalazone from p-sulfonamidobenzoic acid

The synthesis of **Monalazone** requires the selective monochlorination of the sulfonamide nitrogen. This can be achieved through careful control of the reaction conditions and the stoichiometry of the chlorinating agent.

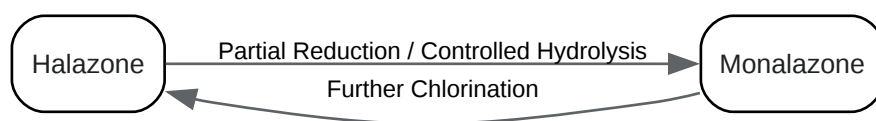
Experimental Protocol (Hypothetical):

While a specific detailed protocol for the direct monochlorination of p-sulfonamidobenzoic acid to **Monalazone** is not readily available in the reviewed literature, the following represents a plausible approach based on general principles of selective N-chlorination.

- **Controlled Chlorination:** p-Sulfonamidobenzoic acid would be dissolved in a suitable solvent, and a carefully measured, slightly substoichiometric amount of a mild N-chlorinating agent (e.g., N-chlorosuccinimide or a controlled amount of sodium hypochlorite) would be added at a controlled temperature, likely cooled to prevent over-chlorination.
- **Formation of Monalazone Disodium:** For the production of **Monalazone** disodium, the resulting **Monalazone** could be treated with two equivalents of sodium hydroxide in an aqueous or alcoholic solution. The disodium salt would then be isolated, for instance, by precipitation or evaporation of the solvent.

Structural Relationship and Interconversion

The direct structural relationship between **Monalazone** and Halazone is that of a monochloro- versus a dichloro-substituted sulfonamide. This relationship suggests the possibility of chemical interconversion.



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Figure 2: Potential interconversion pathways.

The conversion of Halazone to **Monalazone** would require a selective reduction or controlled hydrolysis to remove one chlorine atom. Conversely, the further chlorination of **Monalazone** would be expected to yield Halazone. The practical implementation of these conversions would require careful selection of reagents and reaction conditions to achieve the desired selectivity.

Data Presentation

Parameter	Monalazone	Halazone	Reference
Molecular Weight (g/mol)	235.64	270.09	[1][4]
Number of N-Chloro groups	1	2	[1][4]
Typical Synthetic Precursor	p-sulfonamidobenzoic acid	p-sulfonamidobenzoic acid	[1]
Typical Chlorinating Agent	Controlled amount of N-chlorinating agent	Excess Chlorine/Hypochlorite	[1]

Conclusion

Monalazone and Halazone share a common p-sulfonylbenzoic acid scaffold, with their distinct identities arising from the monochlorinated versus dichlorinated sulfonamide group. This structural difference dictates their respective applications in medicine and disinfection. Their synthesis can be strategically directed from the common precursor, p-sulfonamidobenzoic acid, by controlling the chlorination conditions. This guide provides a foundational understanding of the structural and synthetic relationship between these two important compounds for professionals in the fields of chemical research and drug development. Further research into the selective synthesis of **Monalazone** and the potential for controlled interconversion could yield more efficient and sustainable manufacturing processes.

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